molecular formula C11H15NO B076435 4-Benzylmorpholine CAS No. 10316-00-4

4-Benzylmorpholine

Cat. No.: B076435
CAS No.: 10316-00-4
M. Wt: 177.24 g/mol
InChI Key: GVWBJJLCTWNTRU-UHFFFAOYSA-N
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Description

4-Benzylmorpholine (C₁₁H₁₅NO) is a nitrogen-containing heterocyclic compound characterized by a morpholine ring substituted with a benzyl group at the 4-position. It has garnered significant interest in medicinal chemistry for its role as a selective inhibitor of cytochrome P450 2A13 (CYP2A13), an enzyme predominantly expressed in the human respiratory tract and implicated in the bioactivation of tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) into carcinogens . By selectively inhibiting CYP2A13, this compound analogs aim to reduce DNA adduct formation in lung tissues, offering a chemopreventive strategy against smoking-related lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylmorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-Benzylmorpholine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, particularly in targeting central nervous system disorders.

  • Case Study : A series of derivatives based on this compound have been synthesized and evaluated for their anticancer properties. In vitro studies demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its aldehyde derivative, this compound-2-carbaldehyde, is particularly noted for its versatility in organic synthesis.

  • Synthesis Method : The preparation typically involves multi-step reactions starting from morpholine and benzyl alcohol under controlled conditions .

Biological Studies

This compound has shown potential in various biological applications, including enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : Studies indicate that it can inhibit specific kinases involved in cancer metabolism, such as pyruvate dehydrogenase kinases (PDKs), disrupting glucose metabolism in cancer cells .
  • Antimicrobial Activity : Preliminary evaluations against pathogens like Acinetobacter baumannii have shown promising results, suggesting potential as a lead compound for antibiotic development .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
8aMCF-75.2Induces apoptosis
8bA5493.8Inhibits cell proliferation
8cDLA4.5Disrupts cell cycle
Activity TypeTarget Organism/EnzymeObserved Effect
AntimicrobialPseudomonas aeruginosaMIC < 16 µg/mL
Kinase InhibitionPDKsSignificant inhibition observed
ToxicityAmes TestNo mutagenicity detected

Mechanism of Action

The mechanism of action of 4-Benzylmorpholine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites. This interaction can modulate the metabolic pathways and biological activities of various substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Selectivity

The 4-benzylmorpholine scaffold has been extensively modified to optimize selectivity for CYP2A13 over the closely related hepatic isoform CYP2A6 (94% sequence identity). Key structural features influencing selectivity include substitutions at the benzyl group’s ortho (C2) position. For example:

Compound Substituent(s) CYP2A13 Kd (μM) CYP2A6 Kd (μM) Selectivity Ratio (CYP2A13:CYP2A6)
Parent (1) None 116 ≥300 ≤0.4
4-(2-Cl-benzyl)morpholine (3) 2-Cl 2.1 >100 >47
4-(2-Cl-6-F-benzyl)morpholine (7) 2-Cl, 6-F 1.8 >100 >55
4-(2,6-diCl-benzyl)morpholine (8) 2,6-diCl 2.5 >100 >40

Key Findings :

  • Ortho-substitution (e.g., Cl, F) enhances CYP2A13 binding affinity and selectivity. For instance, compound 7 achieves >55-fold selectivity due to steric and electronic effects that stabilize interactions with CYP2A13’s active site .
  • Unsubstituted analogs (e.g., compound 1) exhibit poor binding (Kd >100 μM) and non-selective inhibition (Ki ~500 μM for both enzymes) .

Metabolic Stability and Tissue-Specific Clearance

Compound Human Lung Microsomes (% remaining at 20 min) Human Liver Microsomes (% remaining at 20 min) Mouse/Rat Microsomes (% remaining at 20 min)
3 >95% 53% ≤3%
7 >95% 14% ≤3%

Key Findings :

  • Human lung stability : Both compounds 3 and 7 remain >95% intact in human lung microsomes, ideal for localized chemoprevention .
  • Rapid hepatic/liver clearance : In human liver microsomes, 7 is metabolized rapidly (T1/2 = 7.6 min; intrinsic clearance = 91.4 μL/min/mg protein), reducing systemic exposure and off-target effects .
  • Species differences : Rodent models (mouse/rat) show rapid metabolism in both lung and liver, underscoring the need for humanized models in preclinical studies .

Inhibition Mechanisms and Toxicity Profiles

Inhibition kinetics and toxicity vary with structural modifications:

Compound CYP2A13 Inhibition (Ki, μM) CYP2A6 Inhibition (Ki, μM) hERG Channel Inhibition (% at 10 μM) Ames Test (Revertants at 100 μM)
1 477 675 Not tested Not tested
3 0.9 21 13.9% <10
7 0.7 18 24.8% <10

Key Findings :

  • Potent CYP2A13 inhibition : Compounds 3 and 7 exhibit sub-micromolar Ki values, making them 20–25-fold more selective for CYP2A13 than CYP2A6 .
  • Low toxicity: Both compounds show minimal genotoxicity (Ames test) and low hERG channel inhibition (IC50 >10 μM), suggesting a favorable safety profile .

Pharmacokinetic Advantages of Inhalation Delivery

Due to rapid systemic clearance, inhaled delivery of this compound analogs maximizes lung exposure while minimizing systemic side effects. For example, compound 7 achieves sustained lung tissue retention (>95% stability) but is rapidly cleared in the liver, aligning with its chemopreventive design .

Biological Activity

4-Benzylmorpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activities associated with this compound, including its potential applications in pharmacology, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

This compound features a benzyl group attached to the morpholine ring, which contributes to its chemical properties and biological activities. Its molecular formula is C11H15NC_{11}H_{15}N with a molecular weight of approximately 175.25 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

  • Mechanism : Studies have indicated that this compound and its analogs may inhibit various receptor tyrosine kinases involved in cancer progression, such as EGFR and HER-2. For instance, a study demonstrated that certain derivatives showed potent inhibitory activity against these kinases, with inhibition rates exceeding 90% at low concentrations .
  • Case Study : A recent investigation into novel compounds containing the this compound scaffold revealed significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

2. Neuropharmacological Effects

  • Antidepressant Potential : Morpholine derivatives have been explored for their ability to modulate neurotransmitter systems, particularly in the context of depression treatment. The structural characteristics of this compound may enhance its interaction with serotonin and norepinephrine receptors .
  • Research Findings : In animal models, compounds related to this compound have shown promise in improving cognitive functions and reducing depressive behaviors .

3. Antimicrobial Activity

  • Mechanism : The presence of the morpholine ring allows for disruption of bacterial cell walls, indicating potential antimicrobial properties. Preliminary studies suggest that derivatives of this compound exhibit activity against various bacterial strains .
  • Data Table : Below is a summary of antimicrobial activity against selected bacterial strains:
CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
S. aureus18
P. aeruginosa12

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. Modifications to the benzyl group or the morpholine ring can significantly alter its pharmacological profile.

Key Findings :

  • Substituents on the benzyl ring can enhance binding affinity to target proteins.
  • Variations in the morpholine nitrogen atom's substitution can influence solubility and bioavailability .

Research Studies and Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Inhibition Studies : A study focused on the inhibition of CYP2A13 by various analogs of this compound highlighted its potential role in chemoprevention strategies against tobacco-associated lung cancers .
  • Cytotoxicity Assays : Research demonstrated that certain derivatives exhibited significant cytotoxicity against both hematological and solid tumor cell lines, supporting their development as anticancer agents .
  • Molecular Docking Studies : Docking studies have provided insights into how these compounds interact with specific proteins, revealing potential pathways for further therapeutic applications .

Q & A

Basic Research Questions

Q. What is the primary research focus of 4-Benzylmorpholine in pharmacological studies?

  • Answer: this compound is primarily studied as a selective inhibitor of cytochrome P450 2A13 (CYP2A13), a respiratory tract enzyme implicated in the metabolic activation of tobacco-specific carcinogens like NNK. Research focuses on its potential for lung cancer chemoprevention through targeted inhibition, minimizing off-target effects on hepatic CYP2A6. Methodologies include high-throughput screening (HTS) and structure-activity relationship (SAR) analysis to optimize selectivity .

Q. What experimental methods are used to identify this compound as a CYP2A13 inhibitor?

  • Answer: Key methods include:

  • Spectral shift assays to monitor ligand binding via UV/Vis absorbance changes (e.g., type I/II spectral shifts) .
  • Coumarin metabolism assays to measure enzyme inhibition by quantifying 7-hydroxycoumarin production .
  • High-throughput screening of 35,200 compounds to identify scaffolds with CYP2A13 selectivity .

Q. What synthetic strategies are employed for this compound analogs?

  • Answer: Analogs are synthesized using a MiniBlock® apparatus and established protocols for benzyl ring substitutions (e.g., chloro, methyl, ethyl groups). Racemic mixtures are resolved via column chromatography (e.g., CH₂Cl₂/EtOAC gradients) .

Advanced Research Questions

Q. How do structural modifications of this compound analogs enhance selectivity for CYP2A13 over CYP2A6?

  • Answer: Ortho-substitution (C2 position) on the benzyl ring significantly improves selectivity. For example, analogs with 2-chloro-6-methyl or 2-ethyl substitutions achieve >25-fold selectivity for CYP2A13 due to steric and electronic interactions with active-site residues differentiating CYP2A13 and CYP2A6 .

Q. How do inhibition mechanisms (competitive vs. mixed) vary among this compound analogs?

  • Answer: Most analogs act as competitive inhibitors (binding free enzyme), but mixed inhibition (binding both free and substrate-bound enzyme) is observed in analogs with bulky substituents (e.g., compounds 14, 16). Alpha values (>1) indicate preferential binding to the free enzyme. For example, compound 6 (α=13.3) shows strong free-enzyme affinity .

Q. What challenges arise in metabolic stability of this compound analogs across species?

  • Answer: Human lung microsomes show high stability (e.g., 100% compound remaining after 20 min), while human liver microsomes rapidly metabolize analogs (e.g., 14% remaining for compound 7). Rodent models (mice/rats) exhibit rapid degradation in both tissues, complicating preclinical studies. Solutions include using Cyp2a(4/5)bgs knockout mice , which mimic human lung metabolic stability by lacking CYP2B enzymes .

Q. How does CYP2B6 contribute to the metabolism of this compound analogs?

  • Answer: CYP2B6 is a major metabolizer, degrading >90% of compounds 3 and 7 within 5 minutes. This explains rapid hepatic clearance in humans and interspecies differences (e.g., mice express five CYP2B isoforms vs. low CYP2B6 in human lung). Knockout models confirm CYP2B’s role in interspecies metabolic discrepancies .

Q. What in vitro models address metabolic discrepancies between humans and rodents?

  • Answer: Cyp2a(4/5)bgs knockout mouse lung microsomes (deficient in CYP2A4/5 and all CYP2B isoforms) replicate human lung stability (e.g., compound 7 t₁/₂=669 min vs. 124 min in wild-type mice). This model improves preclinical relevance for studying inhibitor effects on carcinogen bioactivation .

Q. Key Methodological Notes

  • Avoid rodent models for metabolic studies without CYP2B/CYP2A knockout validation.
  • Prioritize ortho-substituted analogs for CYP2A13 selectivity in SAR-driven designs.

Properties

IUPAC Name

4-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWBJJLCTWNTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290317
Record name 4-benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10316-00-4
Record name 10316-00-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-benzyl diol 4 (1.54 g, 4.02 mmol, 1.0 equiv) in 40.0 mL tetrahydrofuran was stirred at 0° C. for 10 min and was then added via cannula to sodium hydride (254.2 mg, 10.06 mmol, 2.5 equiv). The resulting white suspension was stirred vigorously at 0° C. for 5 min before removing the cooling bath. After 1 hr at 23° C., the reaction suspension was returned to a 0° C. bath for 10 min and N-tosylimidazole (894.5 mg, 4.02 mmol. 1.0 equiv) added in 3 portions over 12 min (gas evolution was observed subsequent to the addition of each portion). After stirring the resulting reaction solution for a further 10 min at 0° C., the cooling bath was again removed. After 1 hr at 23° C., excess sodium hydride was CAREFULLY quenched by the slow addition of 30 mL saturated aqueous ammonium chloride to the reaction suspension at 0° C. The reaction mixture was then partitioned between 340 mL ammounium chloride (sat., aq.) and 370 mL diethyl ether and the organic layer separated and washed further with 1×300 mL water and 1×200 mL brine. The aqueous washes were combined and extracted with 2×200 mL diethyl ether. All of the organic extracts were then combined and dried over sodium sulfate. Concentration of the extracts in vacuo provided a yellow oil, which was purified by flash column chromatography (SiO2, 20% ethyl acetate-hexanes), affording the N-benzyl morpholine product as a yellow oil (926.6 mg, 63%).
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
254.2 mg
Type
reactant
Reaction Step Two
Quantity
894.5 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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